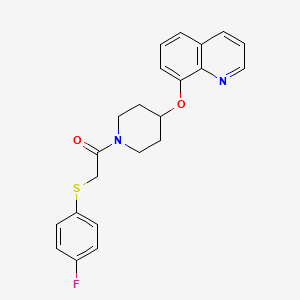
2-((4-Fluorophenyl)thio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Fluorophenyl)thio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as FQT, and it has been synthesized using different methods. In
Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Applications
- Derivatives of N-substituted piperazinyl quinolones, which include compounds related to 2-((4-Fluorophenyl)thio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone, have been synthesized and shown to exhibit moderate activity against Gram-positive bacteria and mycobacterium tuberculosis, with specific halogenated analogs demonstrating notable antibacterial and antimycobacterial activity (Gurunani et al., 2022).
Anticancer Applications
- 2-Phenyl-3-hydroxy-4(1H)-quinolinone derivatives, structurally similar to the compound of interest, have been found to inhibit mitosis progression in cancer cells. These compounds, particularly the thiophenol derivative, demonstrated an ability to inhibit microtubule formation, indicating potential anticancer activity (Řehulka et al., 2020).
Neuroleptic Activity
- A related series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, substituted with various moieties, exhibited potent neuroleptic activity, comparable to haloperidol. These compounds may have implications in the development of treatments for neurological disorders (Sato et al., 1978).
Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist
- Biphenyl-2-yl-carbamic acid esters, which are structurally related to the compound , have shown high affinity for muscarinic acetylcholine receptors and β2-adrenoceptors, suggesting potential applications in treating conditions involving these receptors (Steinfeld et al., 2011).
Spectroscopic Characterization and Cytotoxic Studies
- Compounds structurally similar to 2-((4-Fluorophenyl)thio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone have been synthesized and characterized spectroscopically. These compounds also underwent cytotoxic studies to understand their biological applications (Govindhan et al., 2017).
Analgesic and Neuroleptic Activity
- Research on 4-phenyl-4-piperidinols and related compounds, which have structural similarities, indicates the potential for concurrent interaction with opioid and dopamine receptors, suggesting combined analgesic and neuroleptic activity (Iorio et al., 1987).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O2S/c23-17-6-8-19(9-7-17)28-15-21(26)25-13-10-18(11-14-25)27-20-5-1-3-16-4-2-12-24-22(16)20/h1-9,12,18H,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUVJMYOFXCIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorophenyl)thio)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

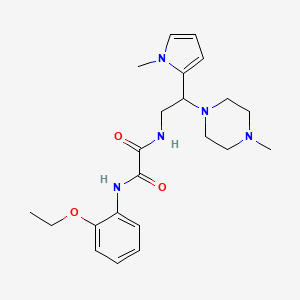
![N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B2776933.png)
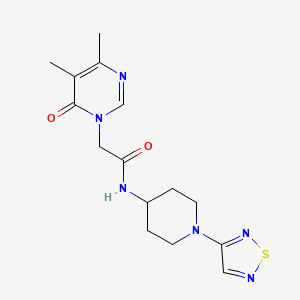
![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride](/img/structure/B2776936.png)
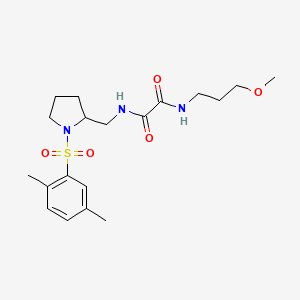
![2-(2,4-dimethylphenyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2776939.png)
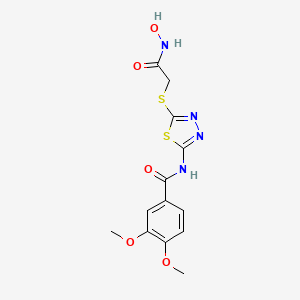
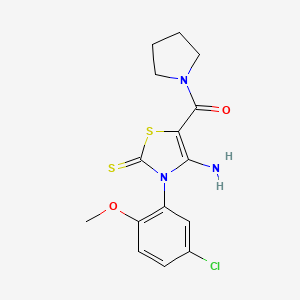
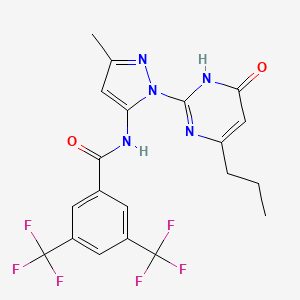
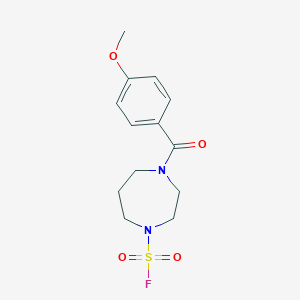
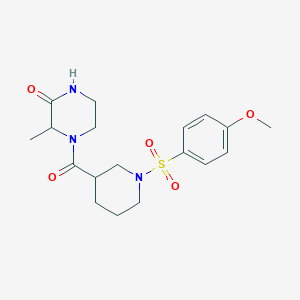
![Tert-butyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B2776950.png)
![7-phenyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2776951.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2776954.png)